molecular formula C11H14O4 B14246186 2,3-Dihydroxypropyl phenylacetate CAS No. 516484-04-1

2,3-Dihydroxypropyl phenylacetate

Cat. No.: B14246186
CAS No.: 516484-04-1
M. Wt: 210.23 g/mol
InChI Key: CANHRSQDYAGCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl phenylacetate is an organic compound with the molecular formula C11H14O4 It is an ester formed from phenylacetic acid and glycerol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl phenylacetate typically involves the esterification of phenylacetic acid with glycerol. One common method includes mixing phenylacetic acid and glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the selectivity and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dihydroxypropyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, leading to the release of phenylacetic acid and glycerol. Phenylacetic acid can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of phenylacetic acid and glycerol.

Properties

CAS No.

516484-04-1

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-phenylacetate

InChI

InChI=1S/C11H14O4/c12-7-10(13)8-15-11(14)6-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2

InChI Key

CANHRSQDYAGCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.